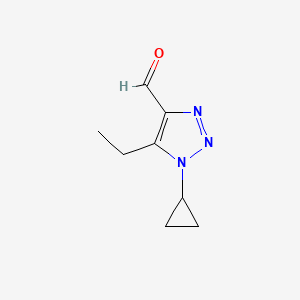
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with cyclopropyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized via a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by functional group modifications to introduce the cyclopropyl and ethyl substituents. The final step typically involves the formylation of the triazole ring to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and continuous flow systems for subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or structural proteins in microbial cells.
Comparison with Similar Compounds
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its reactivity and potential applications. The presence of both cyclopropyl and ethyl groups, along with the aldehyde functionality, provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-cyclopropyl-5-ethyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-2-8-7(5-12)9-10-11(8)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
BHQJDDWKUULJKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


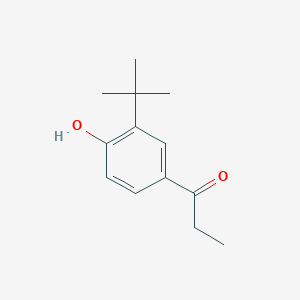

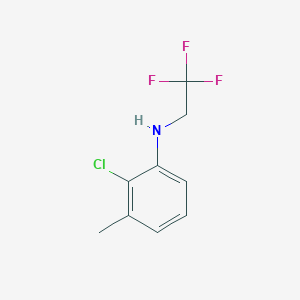
![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)
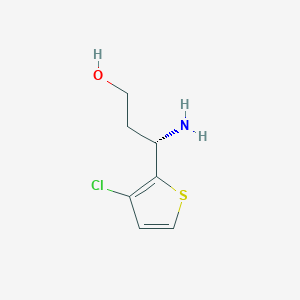
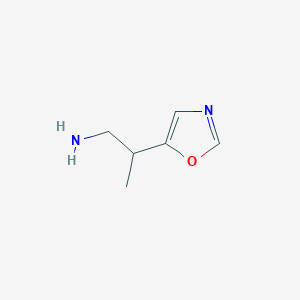
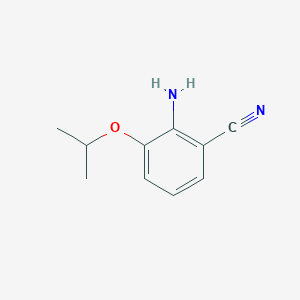
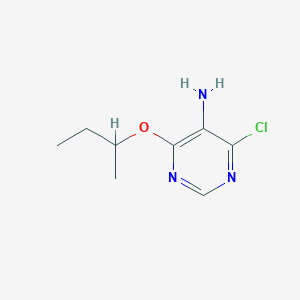
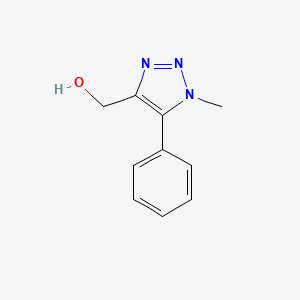
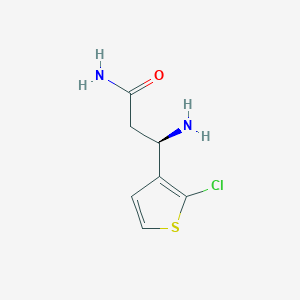
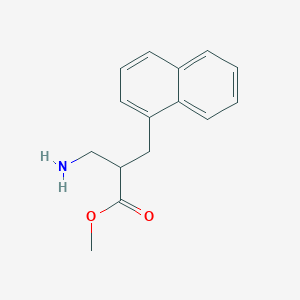
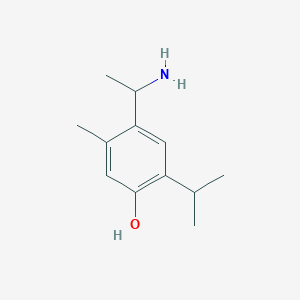

![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13311477.png)
